molecular formula C17H13N3O6S B2974384 5-[(2H-1,3-benzodioxol-5-yl)sulfamoyl]-N-(pyridin-2-yl)furan-2-carboxamide CAS No. 1171026-34-8

5-[(2H-1,3-benzodioxol-5-yl)sulfamoyl]-N-(pyridin-2-yl)furan-2-carboxamide

Cat. No.: B2974384
CAS No.: 1171026-34-8
M. Wt: 387.37
InChI Key: VCNQHJJSPHJALV-UHFFFAOYSA-N
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Description

5-[(2H-1,3-benzodioxol-5-yl)sulfamoyl]-N-(pyridin-2-yl)furan-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a benzodioxole ring, a sulfamoyl group, a pyridine ring, and a furan carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2H-1,3-benzodioxol-5-yl)sulfamoyl]-N-(pyridin-2-yl)furan-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.

    Introduction of the Sulfamoyl Group: This step involves the reaction of the benzodioxole derivative with sulfamoyl chloride under basic conditions.

    Formation of the Furan Ring: This can be synthesized through the reaction of an appropriate diketone with a suitable aldehyde.

    Coupling with Pyridine: The final step involves the coupling of the furan derivative with a pyridine derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the sulfamoyl group, converting it to an amine.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents such as bromine or chlorinating agents.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study the interactions of sulfamoyl-containing compounds with biological targets.

    Chemical Biology: The compound can be used in chemical biology to study the effects of sulfamoyl and benzodioxole groups on biological systems.

    Industrial Applications: It may have applications in the development of new materials or as a precursor for more complex chemical entities.

Comparison with Similar Compounds

Similar Compounds

    1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol: This compound shares the benzodioxole ring but lacks the sulfamoyl and pyridine groups.

    2-(1,3-benzodioxol-5-yl)ethanamine: Similar in structure but contains an amine group instead of the sulfamoyl and pyridine groups.

    1-(1,3-benzodioxol-5-yl)-3-(4-chloro-3-nitroanilino)-1-propanone: Contains the benzodioxole ring but has different functional groups attached.

Uniqueness

The uniqueness of 5-[(2H-1,3-benzodioxol-5-yl)sulfamoyl]-N-(pyridin-2-yl)furan-2-carboxamide lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. The presence of the sulfamoyl group, in particular, distinguishes it from many other benzodioxole derivatives and provides unique opportunities for interaction with biological targets.

Properties

IUPAC Name

5-(1,3-benzodioxol-5-ylsulfamoyl)-N-pyridin-2-ylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O6S/c21-17(19-15-3-1-2-8-18-15)13-6-7-16(26-13)27(22,23)20-11-4-5-12-14(9-11)25-10-24-12/h1-9,20H,10H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCNQHJJSPHJALV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NS(=O)(=O)C3=CC=C(O3)C(=O)NC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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